5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H8N2O4 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
5-(3-hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c9-3-1-2-4-7-5(6(10)11)8-12-4/h9H,1-3H2,(H,10,11) |
InChI Key |
LMRRXOWYACYDPK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NC(=NO1)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
- Reagents: Nitrile precursor (bearing the hydroxypropyl substituent) and hydroxylamine hydrochloride.
- Conditions: Reaction in ethanol or methanol with a base such as triethylamine (TEA) or sodium carbonate.
- Temperature: Room temperature to mild heating (up to 70 °C).
- Time: 6 to 16 hours.
- Outcome: Efficient conversion to amidoxime intermediate with high purity.
This step benefits from mild conditions and the use of ethanol as solvent, which supports azeotropic removal of water to drive the reaction forward.
O-Acylation of Amidoxime
- Reagents: Amidoxime intermediate and 3-hydroxypropionic acid or its activated derivative.
- Activation: Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Room temperature.
- Time: 6 to 24 hours.
- Outcome: Formation of O-acylamidoxime intermediate ready for cyclodehydration.
The use of EDC/HOAt is common to promote efficient coupling and minimize side reactions.
Cyclodehydration to 1,2,4-Oxadiazole
- Reagents: O-acylamidoxime intermediate.
- Conditions: Heating in the presence of a base such as triethylamine.
- Temperature: Typically 90–110 °C.
- Time: 2 to 4 hours.
- Solvent: Can be performed in organic solvents or aqueous buffer systems (pH ~9.5 borate buffer).
- Outcome: Cyclization to form the 1,2,4-oxadiazole ring with yields ranging from moderate to excellent (50–90%).
This step is critical for ring closure and can be optimized by solvent choice and reaction time to improve yield and purity.
Representative One-Pot Synthesis Protocol
A streamlined one-pot procedure combining amidoxime formation, O-acylation, and cyclodehydration has been developed to enhance efficiency:
| Step | Reagents & Conditions | Time | Temperature | Yield (%) |
|---|---|---|---|---|
| Amidoxime formation | Nitrile + NH2OH·HCl + TEA in ethanol, sealed vial, shaken | 6 h + 16 h | RT then 70 °C | Quantitative conversion |
| O-Acylation | Add 3-hydroxypropionic acid + EDC + HOAt in DMF, shaken | 24 h | RT | High |
| Cyclodehydration | Add TEA, heat reaction mixture | 3 h | 100 °C | 60–70 |
This approach allows for efficient synthesis with simplified purification steps and is suitable for parallel or scale-up synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | Nitrile precursor with 3-hydroxypropyl substituent | Purity critical for yield |
| Amidoxime formation | NH2OH·HCl, TEA, ethanol, RT to 70 °C, 6–16 h | Mild conditions, high conversion |
| Coupling agent | EDC·HCl, HOAt or DMT-MM | Promotes O-acylamidoxime formation |
| Cyclodehydration | TEA, heating at 90–110 °C, 2–4 h | Critical for ring closure |
| Solvent | Ethanol, DMF, DCM, or aqueous buffer | Influences yield and reaction rate |
| Yield | 50–90% | Dependent on optimization and purity |
Research Findings and Optimization Insights
- The choice of base (TEA preferred) and solvent (ethanol for amidoxime, DMF/DCM for coupling) significantly affects reaction efficiency and product purity.
- Cyclodehydration temperature and time are crucial; excessive heating can lead to side reactions or decomposition, while insufficient heating reduces cyclization yield.
- One-pot protocols reduce reaction time and solvent use, improving overall sustainability and scalability.
- The presence of the hydroxypropyl group requires careful control to avoid side reactions involving the hydroxyl functionality during coupling and cyclization.
- Emerging green chemistry approaches, including mechanochemistry and photoredox catalysis, are under investigation to improve environmental profiles of these syntheses.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 3-oxopropyl derivatives, while reduction of the oxadiazole ring can produce various reduced oxadiazole compounds.
Scientific Research Applications
The 1,2,4-oxadiazole moiety, including derivatives like 5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid, has been recognized for its diverse biological activities. The following are key applications:
Anticancer Properties
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. For instance, a series of compounds were evaluated against various cancer cell lines, revealing that some derivatives exhibited significant cytotoxicity. Notably, compounds containing the oxadiazole ring showed enhanced activity compared to traditional chemotherapeutics like doxorubicin and 5-fluorouracil .
Case Study:
In a study by Kucukoglu et al., several oxadiazole derivatives were synthesized and tested against eight cancer cell lines. The results indicated that certain compounds had lower IC50 values than established drugs, suggesting their potential as effective anticancer therapies .
Inhibition of Carbonic Anhydrases
Another promising application is the selective inhibition of carbonic anhydrases (CAs), which are important targets in cancer therapy due to their role in tumor growth and metastasis. Recent research demonstrated that oxadiazole derivatives could inhibit human carbonic anhydrases at nanomolar concentrations .
Table 1: Inhibition Potency of Oxadiazole Derivatives Against Carbonic Anhydrases
| Compound | Target CA | IC50 (nM) |
|---|---|---|
| Compound A | hCA IX | 89 |
| Compound B | hCA II | 750 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical methodologies that enhance its biological efficacy. The structural modifications of the oxadiazole ring can significantly impact its pharmacological properties.
Synthetic Approaches
Different synthetic routes have been explored to optimize the yield and biological activity of oxadiazole derivatives. The introduction of substituents at specific positions on the oxadiazole ring has been shown to improve anticancer activity and selectivity against tumor cells .
Case Study:
Moniot et al. reported on 40 novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives that were synthesized and evaluated for their inhibitory effects on cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing biological activity .
Other Potential Applications
Beyond oncology, this compound may have applications in other therapeutic areas:
Antihypertensive Activity
Some oxadiazole derivatives have demonstrated antihypertensive effects in animal models. These compounds act by inhibiting specific pathways involved in blood pressure regulation .
Antiviral Activity
Certain derivatives have shown promising antiviral properties against influenza viruses. This aspect opens avenues for developing antiviral medications based on oxadiazole structures .
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The oxadiazole ring can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The 1,2,4-oxadiazole-3-carboxylic acid scaffold is highly versatile, with substitutions at position 5 significantly influencing properties. Below is a comparative analysis of select analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on the structure.
Biological Activity
5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure that includes two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to its unique functional groups: a carboxylic acid and a hydroxypropyl substituent. This article explores the biological activity of this compound, including its pharmacological properties, synthesis pathways, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 172.14 g/mol. The presence of the hydroxypropyl group is believed to enhance the compound's solubility and bioavailability compared to other oxadiazoles, potentially influencing its interaction with biological targets differently.
Pharmacological Activities
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit diverse biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
The specific activities of this compound have not been extensively documented in isolation; however, related compounds within the oxadiazole class have shown significant promise in various pharmacological areas.
Comparative Biological Activity
A comparative analysis with similar compounds reveals insights into the potential efficacy of this compound. The following table summarizes notable compounds and their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | Oxadiazole | Antimicrobial and anticancer |
| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | Oxadiazole | Anticancer |
| 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid | Oxadiazole | Antimicrobial |
The mechanisms through which oxadiazoles exert their biological effects are varied. For instance:
- Enzyme Inhibition : Many oxadiazoles have been identified as inhibitors of enzymes such as phosphodiesterases (PDEs), which play critical roles in various signaling pathways. For example, certain derivatives have demonstrated potent inhibition against PDE4B2 with IC50 values as low as 5.28 μM .
- Cytotoxicity : Studies on oxadiazole derivatives indicate that they can induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins such as p53 and caspase activation .
Case Studies
Recent studies have highlighted the biological potential of oxadiazoles in drug discovery:
- A study demonstrated that certain oxadiazole derivatives exhibited cytotoxicity against human leukemia cell lines at sub-micromolar concentrations . These findings suggest that structural modifications could lead to enhanced therapeutic agents.
- Another investigation revealed that compounds containing the oxadiazole structure showed significant inhibitory activity against human carbonic anhydrases (hCA), which are important targets in cancer therapy .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps starting from amidoxime and carboxylic acid derivatives. This synthetic versatility allows for tailored modifications aimed at enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
